3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound appears to be a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazoline ring system, possibly through a condensation reaction, followed by the addition of the piperidine and tetrahydropyran moieties.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The quinazoline ring system is aromatic and planar, while the piperidine and tetrahydropyran rings are saturated and likely adopt chair conformations.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbonyl group, which is electrophilic and could undergo nucleophilic addition reactions. The aromatic quinazoline ring system might also undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, the presence of polar groups, and its degree of unsaturation.Scientific Research Applications
Light-induced Tetrazole-Quinone 1,3-Dipolar Cycloaddition
Researchers have developed a green and efficient method for synthesizing pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions. The microscopic mechanisms behind these reactions were explored using electronic structure calculation methods, revealing that upon excitation with ultraviolet light, specific reactants reach excited states, leading to bond cleavage and the formation of active intermediates. These intermediates can react with naphthoquinone, overcoming energy barriers to form novel compounds efficiently. This study elucidates the experimental mechanism in detail and aids in the design of related photoinduced reactions (He et al., 2021).
Efficient Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives
An efficient method has been developed for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. This one-pot, three-component condensation reaction involves 2-chloro-3-formyl quinolines, malononitrile/ethyl cyanoacetate, and 2,3-dihydro-1,4-phthalazinedione. The synthesized compounds were screened for their antibacterial activity against a panel of bacterial and fungal strains, demonstrating potential biological interest (Shah et al., 2012).
Antimicrobial Activity of Thiazolidine-dione Derivatives
A series of thiazolidine-dione derivatives was synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed good activity against gram-positive bacteria and excellent antifungal activity, highlighting their potential as antimicrobial agents (Prakash et al., 2011).
Green Chemistry Approaches in Heterocyclic Synthesis
Green chemistry protocols have been developed for synthesizing complex heterocyclic ortho-quinones. These methods proceed with high atom economy, generating multiple bonds and rings in a single operation, demonstrating the environmental advantages of short reaction times, excellent yields, and simplified work-up procedures (Rajesh et al., 2011).
Discovery of HPPD Inhibitors
Research has led to the discovery of potent novel HPPD inhibitors, important in herbicide development for resistant weed control. A ring-expansion strategy was adopted, yielding compounds with significant inhibitory activity against HPPD, offering insights into the molecular interactions within the HPPD enzyme and demonstrating excellent herbicidal activity against various weeds (He et al., 2020).
Safety And Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Without specific information, it’s difficult to provide a detailed safety profile.
Future Directions
The study of quinazoline derivatives is an active area of research in medicinal chemistry, and this compound could potentially be of interest in this field. Further studies would be needed to determine its properties and potential applications.
properties
IUPAC Name |
3-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c29-22-20-8-4-5-9-21(20)26-24(31)28(22)19-10-14-27(15-11-19)23(30)25(12-16-32-17-13-25)18-6-2-1-3-7-18/h1-9,19H,10-17H2,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETFZKZGVVZTKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione |
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